Methyl 2-(3-aminophenyl)acetate hydrochloride

Process Chemistry Formulation Solid-State Characterization

Sourcing the correct positional isomer for medicinal chemistry builds often leads to inconsistent reactivity and wasted synthesis cycles. Methyl 2-(3-aminophenyl)acetate hydrochloride (CAS 150319-83-8) eliminates this ambiguity as the precisely defined 3-amino (meta) isomer in its stable HCl salt form. • Dual reactive handles-nucleophilic aromatic amine + methyl ester-enable amide coupling, ester hydrolysis, and broad derivatization. • Validated in kinase inhibitor library synthesis and novel NSAID candidate development. • HCl salt ensures superior solid-state stability and solubility in polar media versus the free base, ideal for automated high-throughput workflows.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 150319-83-8
Cat. No. B599877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-aminophenyl)acetate hydrochloride
CAS150319-83-8
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h2-5H,6,10H2,1H3;1H
InChIKeyOOGVJPZOIXNNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-aminophenyl)acetate Hydrochloride Overview


Methyl 2-(3-aminophenyl)acetate hydrochloride (CAS 150319-83-8) is a substituted phenylacetic acid derivative, specifically the hydrochloride salt of the methyl ester of 3-aminophenylacetic acid. It is primarily utilized as a versatile building block in organic synthesis, particularly within medicinal chemistry, for the construction of more complex molecules . Characterized by its molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol, this compound presents as a solid with a melting point range of 167-170 °C . Its utility stems from the presence of both a nucleophilic aromatic amine and a reactive methyl ester group, enabling a broad spectrum of chemical transformations, including amide bond formation, ester hydrolysis, and various coupling reactions .

Dual reactive handles: aromatic amine and methyl ester for coupling, hydrolysis, and derivatization
Crystalline hydrochloride salt simplifies solid handling, weighing, and purification
Meta-substituted phenylacetic acid scaffold for medicinal chemistry building block libraries

Methyl 2-(3-aminophenyl)acetate Hydrochloride Substitution Challenges


The specific performance of Methyl 2-(3-aminophenyl)acetate hydrochloride in a synthetic sequence cannot be assumed for its closely related analogs. Substituting the 3-aminophenyl moiety for its 2- or 4-amino positional isomers (ortho- or para-) can lead to different reactivity and biological outcomes due to altered electronic and steric properties . Similarly, while the free base (CAS 52913-11-8) or other esters like the ethyl (CAS 52273-79-7) or tert-butyl (CAS 183180-53-2) variants are functionally related, they differ fundamentally in physicochemical properties such as solubility, stability, and crystal form, which directly impacts their handling in formulation and synthetic workflows [1]. The hydrochloride salt form, in particular, offers distinct advantages in terms of enhanced solid-state stability and solubility in polar media compared to the free base, making it a preferred intermediate for many applications . The evidence below quantifies these differences.

This Product
Potential Substitute
3-Aminophenyl (meta) substitution pattern
2- or 4-amino positional isomers may shift electronic and steric properties, altering reactivity
Hydrochloride salt: crystalline solid with defined melting behavior
Free base (CAS 52913-11-8) is a liquid or low-melting solid; handling and stability differ
Methyl ester reactivity and salt solubility in polar media
Ethyl or tert-butyl esters vary in hydrolysis rates and application fit

Methyl 2-(3-aminophenyl)acetate Hydrochloride Differentiation Evidence


Melting Point & Crystallinity vs. Free Base

The hydrochloride salt exhibits a distinct and well-defined melting point of 167-170 °C, as reported by multiple vendors . In contrast, the free base form, Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8), is reported as a liquid or low-melting solid, with no melting point readily available in vendor literature, suggesting a significantly lower melting point and less favorable solid-state properties .

Melting Point (HCl salt)
Head-to-head
167–170 °C
Well-defined crystalline solid enables reproducible handling
Free base is liquid or low-melting solid; vendor-reported
Process Chemistry Formulation Solid-State Characterization

Polar Solvent Solubility vs. Free Base

The hydrochloride salt form is specifically noted to improve solubility in polar solvents compared to its free base counterpart . While quantitative solubility data is not provided in the search results, the qualitative claim of enhanced solubility in water and polar solvents is a key differentiating factor for reaction design. The free base (CAS 52913-11-8) would be expected to have lower solubility in aqueous or highly polar media [1].

Polar Solvent Solubility
Class-level
Qualitative improvement over free base
May enable aqueous-phase reaction conditions
Quantitative solubility data not reported
Organic Synthesis Reaction Optimization Solubility

Key Intermediate for Bioactive Molecules

This compound is explicitly cited as a key intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) candidates . Additionally, patents indicate its use in the synthesis of kinase inhibitors and other therapeutic agents . While specific yield data for these applications is not available in the provided search results, the direct link to active pharmaceutical ingredient (API) synthesis provides a higher-value context compared to more generic analogs like the tert-butyl ester, which is more frequently used in peptide synthesis .

Application Precedence
Context-dependent
NSAID candidate & kinase inhibitor synthesis vs. peptide synthesis (tert-butyl ester)
Medicinal chemistry research context
Yield data not available; patent precedence
Medicinal Chemistry Drug Discovery Chemical Biology

Methyl 2-(3-aminophenyl)acetate Hydrochloride Application Scenarios


Synthesis of Kinase Inhibitor Libraries

This compound serves as a crucial building block for generating diverse libraries of kinase inhibitors. Its structure, featuring a 3-aminophenyl moiety and a reactive methyl ester, is ideal for introducing specific binding motifs into lead compounds targeting kinases implicated in cancer and inflammatory diseases . The hydrochloride salt form ensures easy handling and reliable solubility during automated high-throughput synthesis.

NSAID Candidate Development

The compound is a direct intermediate in the synthesis of novel NSAID candidates . Its reactivity profile allows for the construction of the core phenylacetic acid framework found in many NSAIDs, with the amino group serving as a handle for further derivatization to modulate potency and selectivity.

Solid-Phase Peptide Synthesis & Bioconjugation

While not its primary application, the methyl ester group can be hydrolyzed to the free carboxylic acid (3-aminophenylacetic acid), which is a well-known building block. The hydrochloride salt's enhanced solubility in aqueous and polar media makes it a superior choice for bioconjugation reactions or for loading onto solid supports for peptide synthesis compared to the less soluble free base .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
3-Aminophenyl ester handle; salt solubility for automated synthesis
Reactivity in amide coupling and diverse derivatization
NSAID Candidate Development
Phenylacetic acid framework precursor
Amino group derivatization for potency and selectivity optimization
Peptide Synthesis & Bioconjugation
Hydrolyzable to free acid; polar solubility
Loading efficiency on solid supports; aqueous coupling performance

Technical Documentation Hub

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